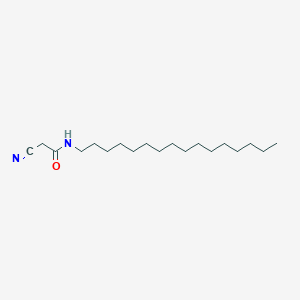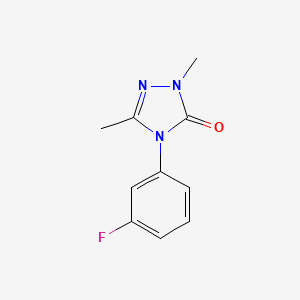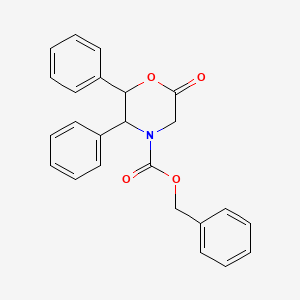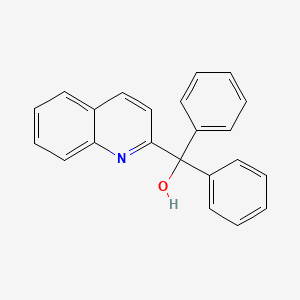
(Chloromethyl)methylbis(pentafluorophenyl)silane
Übersicht
Beschreibung
(Chloromethyl)methylbis(pentafluorophenyl)silane: is a chemical compound with the molecular formula CH₃Si(C₆F₅)₂CH₂Cl and a molecular weight of 426.71 g/mol . This compound is characterized by the presence of a silicon atom bonded to a chloromethyl group, a methyl group, and two pentafluorophenyl groups. It is known for its high density (1.613 g/mL at 25°C) and refractive index (n20/D 1.48) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)methylbis(pentafluorophenyl)silane typically involves the reaction of methyltrichlorosilane with pentafluorophenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl group in (Chloromethyl)methylbis(pentafluorophenyl)silane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include , , and .
Oxidizing Agents: Oxidizing agents such as or can be used for oxidation reactions.
Reducing Agents: Reducing agents like or are employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation reactions may yield products with additional oxygen-containing functional groups.
Reduction Products: Reduction reactions typically result in the formation of compounds with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (Chloromethyl)methylbis(pentafluorophenyl)silane is used as a precursor in the synthesis of catalysts for various organic transformations.
Material Science: The compound is employed in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine:
Drug Development:
Bioconjugation: It is used in bioconjugation techniques to modify biomolecules for various biomedical applications.
Industry:
Coatings and Adhesives: The compound is utilized in the formulation of coatings and adhesives with enhanced performance characteristics.
Electronics: It finds applications in the electronics industry for the production of components with improved electrical properties.
Wirkmechanismus
The mechanism of action of (Chloromethyl)methylbis(pentafluorophenyl)silane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloromethyl group is particularly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pentafluorophenyl groups contribute to the compound’s stability and influence its reactivity by providing electron-withdrawing effects .
Vergleich Mit ähnlichen Verbindungen
- Trichlorophenylsilane
- Trichloro(phenethyl)silane
- Trichloro(phenyl)silane
- Tetrakis(pentafluorophenyl)silane
Comparison: (Chloromethyl)methylbis(pentafluorophenyl)silane is unique due to the presence of both a chloromethyl group and two pentafluorophenyl groups. This combination imparts distinct reactivity and stability characteristics compared to other similar compounds. For instance, Trichlorophenylsilane lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions. Similarly, Tetrakis(pentafluorophenyl)silane does not have the chloromethyl group, affecting its overall reactivity profile .
Eigenschaften
IUPAC Name |
chloromethyl-methyl-bis(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5ClF10Si/c1-26(2-15,13-9(22)5(18)3(16)6(19)10(13)23)14-11(24)7(20)4(17)8(21)12(14)25/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWKGYURKBQGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5ClF10Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400640 | |
| Record name | (CHLOROMETHYL)METHYLBIS(PENTAFLUOROPHENYL)SILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77669-65-9 | |
| Record name | (CHLOROMETHYL)METHYLBIS(PENTAFLUOROPHENYL)SILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane](/img/structure/B1621908.png)






![Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate](/img/structure/B1621921.png)


